2-Methylindoline

Descripción general

Descripción

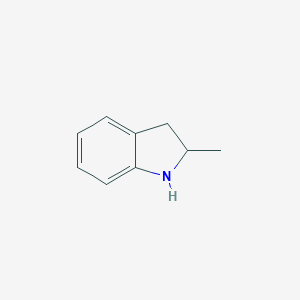

2-Methylindoline (C₉H₁₁N, CAS RN 6872-06-6) is a bicyclic heterocyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group substituent at the 2-position. It is a hydrogenated derivative of 2-methylindole, with a saturated pyrrole ring. Key physicochemical properties include a boiling point of 228–229°C, density of 1.023 g/mL, and molecular weight of 133.19 g/mol .

This compound serves as a versatile intermediate in organic synthesis. For example, it is dehydrogenated to 2-methylindole using Fe-N-C catalysts under mild aerobic conditions or via platinum nanocluster-catalyzed oxidation . It is also utilized in medicinal chemistry, such as in the synthesis of D2 dopamine receptor modulators (e.g., compound 2, synthesized via condensation with 5-methoxy-1-methylindole-2-carboxylic acid) . Additionally, derivatives like 1-(2,3,5,6-tetramethylphenylsulfonyl)-2-methylindoline (G16) exhibit potent antiparasitic activity against Leishmania donovani (IC₅₀: 0.25–3 µM), comparable to the reference drug miltefosine .

Métodos De Preparación

Catalytic Hydrogenation of β-Methylnitrostyrene Derivatives

Reaction Mechanism and Catalyst Systems

The most industrially viable method, described in CN108329248B , involves hydrogenating β-methylnitrostyrene precursors using Raney nickel alongside cuprous halides (CuCl, CuBr) and alkaline agents. The reaction proceeds via two concurrent pathways:

-

Hydrogenation : Nitro groups (−NO₂) in β-methylnitrostyrene are reduced to amines (−NH₂) under H₂ pressure.

-

Cyclization : Intramolecular nucleophilic attack forms the indoline ring, facilitated by cuprous halides acting as Lewis acids.

Raney nickel (1–40 wt%) serves as the primary hydrogenation catalyst, while cuprous halides (0.5–30 wt%) promote cyclization. Alkaline agents (e.g., Na₂CO₃, NaOH) neutralize acidic byproducts, enhancing reaction efficiency .

Optimized Reaction Conditions

Table 1 summarizes six optimized protocols from the patent , demonstrating the impact of halide substituents, catalysts, and reaction parameters:

| Example | Substrate | Raney Ni (wt%) | CuX (wt%) | Base (wt%) | Temp (°C) | Pressure (atm) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Chloro-β-MNS | 20 | 17.7 (CuCl) | 25.3 (Na₂CO₃) | 120 | 25 | 86 | 99.67 |

| 2 | 2-Bromo-β-MNS | 12.4 | 12.4 (CuCl) | 19.8 (NaOH) | 120 | 20 | 90 | 99.74 |

| 3 | 2-Chloro-β-MNS | 25.3 | 15.2 (CuBr) | 22.2 (NaOH) | 110 | 30 | 88 | 99.63 |

| 4 | 2-Bromo-β-MNS | 16.5 | 8.3 (CuCl) | 30.6 (Na₂CO₃) | 100 | 20 | 90 | 99.47 |

| 5 | 2-Chloro-β-MNS | 15.2 | 7.6 (CuCl) | 35.4 (K₂CO₃) | 110 | 40 | 92 | 99.63 |

| 6 | 2-Chloro-β-MNS | 25.3 | 15.2 (CuCl) | 32.3 (Na₂CO₃) | 100 | 40 | 90 | 99.81 |

Key Findings :

-

Brominated substrates (Examples 2, 4) exhibit marginally higher yields (90%) than chlorinated analogs (86–92%) due to enhanced leaving-group ability.

-

Elevated pressures (30–40 atm) and moderate temperatures (100–120°C) optimize cyclization kinetics without promoting side reactions like over-reduction to decahydroindoles .

-

Sodium carbonate outperforms hydroxides in minimizing byproduct formation, attributed to its buffering capacity.

Borane-Mediated Reductive Cyclization

Triethyl Borane–Triethoxysilane System

Chemicalbook outlines a two-step protocol for converting 1-(2,3-dihydro-2-methyl-1H-indol-1-yl)-ethanone to this compound:

-

Reduction : Triethyl borane (Et₃B) and triethoxysilane (EtO)₃SiH in hexane at 80°C for 6 hours.

-

Workup : Quenching with NaOH, followed by toluene extraction and distillation.

This method achieves 90% yield with 99% purity, leveraging Et₃B’s ability to activate Si−H bonds for selective ketone reduction. The inert atmosphere prevents oxidative degradation, while hexane’s low polarity facilitates product isolation .

Comparative Analysis with Catalytic Hydrogenation

-

Advantages : Lower pressure requirements (ambient vs. 20–40 atm) and shorter reaction times (6 hours vs. 4–8 hours).

-

Drawbacks : Higher catalyst costs (Et₃B vs. Raney Ni) and sensitivity to moisture limit industrial scalability.

Classical Methods and Limitations

Early Catalytic Approaches

Historical methods suffered from poor selectivity and harsh conditions:

-

Copper Catalysts : Required 190°C, leading to side reactions and <50% yields (J. Am. Chem. Soc., 1941) .

-

Raney Cobalt : High pressure (80–100 atm) and low conversion (75%) complicated purification (JP: 7084438) .

Nickel-Titanium Systems

Soviet-era Ni-Ti catalysts (USSR: 579270) achieved <60% yields due to inefficient cyclization and catalyst scarcity .

Industrial Scalability and Environmental Impact

Waste Management

-

Catalytic Hydrogenation : Raney nickel and CuX are recyclable, reducing metal waste. Aqueous reaction media minimize organic solvent use .

-

Borane Method : Et₃B hydrolysis generates boron oxides, necessitating neutralization steps .

Energy Efficiency

-

Catalytic hydrogenation operates at 100–120°C, reducing energy costs vs. classical methods (150–190°C).

-

Pressure reactors (20–40 atm) are industry-standard, posing no significant scalability barriers.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Catalytic hydrogenation can reduce it to form different indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted indolines

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkylating agents

Major Products:

Oxidation: Indole derivatives.

Reduction: Various indoline derivatives.

Substitution: Substituted indolines with different functional groups

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Methylindoline serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Inhibitors of NOD1-induced NF-κB Activation : This compound has been utilized in developing inhibitors that modulate immune responses by targeting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in inflammation and cancer progression .

- Antitumor Agents : Research indicates that derivatives of this compound exhibit antitumor properties, making them candidates for cancer therapeutics .

- Norepinephrine Reuptake Inhibitors : The compound is also explored for its potential as a norepinephrine reuptake inhibitor, which could be beneficial in treating mood disorders .

Material Science Applications

This compound is increasingly recognized for its role in materials science:

- Organic Light-Emitting Diodes (OLEDs) : It is used in the synthesis of red fluorescent dyes that are integral to the development of OLEDs, which are crucial for modern display technologies .

- Dyes and Pigments : As an intermediate, it contributes to the production of various dyes and pigments used in textiles and coatings, enhancing color properties and stability .

Environmental Chemistry

The environmental applications of this compound include:

- Adsorption Studies : Research has shown that this compound can be effectively adsorbed onto specific matrices, which may have implications for wastewater treatment processes. Studies indicate that its adsorption characteristics differ from those of indole, suggesting unique interactions with environmental substrates .

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer activity of this compound derivatives. The results indicated a significant reduction in tumor growth in animal models when treated with these compounds, highlighting their potential as effective anticancer agents .

Case Study 2: Adsorption Behavior

Research on the adsorption behavior of this compound on ligand-exchange matrices revealed that its interaction mechanisms differ from those of indole. The study utilized both Langmuir and Freundlich isotherms to analyze adsorption data, concluding that secondary equilibrium effects play a role due to the methyl group present on the indole structure .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-Methylindoline varies depending on its application. In biological systems, it often interacts with specific molecular targets such as receptors or enzymes. For example, as a norepinephrine reuptake inhibitor, it binds to the norepinephrine transporter, preventing the reuptake of norepinephrine and thereby increasing its availability in the synaptic cleft . In the case of melatonin receptor antagonists, it binds to melatonin receptors, blocking their activation and modulating circadian rhythms .

Comparación Con Compuestos Similares

Structural and Thermodynamic Properties

Key Findings :

- Substituent position significantly impacts thermodynamic stability. The Group Contribution (GC) model accurately predicts ΔHf for this compound and indoline but fails for 1-methylindoline due to altered amine group contributions .

- Methyl substitution at the 2-position enhances biological activity. For instance, this compound derivatives (e.g., G16) exhibit superior antiparasitic activity compared to non-methylated indoline analogs .

Reactivity in Catalytic Dehydrogenation

Key Findings :

- This compound undergoes efficient dehydrogenation to 2-methylindole under mild conditions, making it a preferred substrate for green chemistry applications .

- Indoline requires harsher conditions or specialized catalysts (e.g., platinum-based systems) for comparable conversions .

Key Findings :

Actividad Biológica

2-Methylindoline, a derivative of indole, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, enzyme inhibitory properties, and molecular interactions.

Overview of this compound

This compound is characterized by its bicyclic structure, consisting of a fused indole and a methyl group at the second position. This structural feature contributes to its unique chemical properties and biological activities.

Cholinesterase Inhibition

Recent studies have demonstrated that this compound analogs exhibit significant inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study synthesized various analogs and evaluated their enzyme inhibitory activities:

- Key Findings :

- The analog 4b showed the highest inhibitory activity against AChE with an IC50 value of 0.648 µM.

- Analog 4i exhibited notable inhibition against BChE with an IC50 value of 0.745 µM.

These results indicate that modifications to the indole structure can enhance the inhibitory potency against cholinesterases, which are crucial targets in treating neurodegenerative diseases like Alzheimer's .

Aromatase Inhibition

This compound derivatives have also been investigated for their potential as aromatase inhibitors, which are vital in managing estrogen-dependent cancers. A study compared the aromatase inhibitory activity of 2-methyl indole hydrazones to melatonin:

- In Vitro Assays :

- The hydrazones demonstrated stronger aromatase inhibition than melatonin, with several compounds showing IC50 values below 20 µM.

This suggests that this compound derivatives could serve as promising candidates for developing treatments for estrogen receptor-positive breast cancer .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their target enzymes. For instance, docking simulations revealed favorable interactions between the synthesized compounds and the active sites of AChE and aromatase:

- Docking Insights :

- The presence of specific functional groups in the derivatives enhances binding affinity.

- Structural modifications can lead to improved inhibitory activity through better fit within the enzyme active sites.

These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the design of new therapeutic agents .

Study on Cholinesterase Inhibitors

In a detailed investigation involving various synthesized analogs of this compound, researchers evaluated their effects on cholinergic pathways. The study highlighted:

- Analogs Tested :

- Compounds with pyrrolidine, piperidine, and morpholine structures were assessed.

- Results :

- Several analogs exhibited moderate to high inhibition against both AChE and BChE, indicating their potential as therapeutic agents for cognitive disorders.

This case study illustrates how structural modifications can yield compounds with enhanced biological activity .

Aromatase Activity in Breast Cancer Models

Another significant case study focused on the use of 2-methyl indole hydrazones in breast cancer cell lines (MCF-7 BUS):

- Experimental Design :

- Both cell-free assays and cell-based assays were employed to assess aromatase activity.

- Findings :

- The hydrazones not only inhibited aromatase activity but also reduced cell proliferation in estrogen-dependent conditions.

This research supports the potential application of these compounds in breast cancer therapy by targeting estrogen synthesis pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylindoline, and how are reaction conditions optimized?

- Methodological Answer : this compound synthesis typically involves catalytic hydrogenation of 2-methylindole or reductive cyclization of substituted anilines. Optimization includes adjusting catalyst loading (e.g., palladium on carbon), hydrogen pressure (1–3 atm), and temperature (80–120°C). Solvent choice (e.g., ethanol or tetrahydrofuran) impacts yield and purity, with polar aprotic solvents favoring reduced side reactions. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC), and purification employs fractional distillation or column chromatography .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Characterization combines H/C NMR to confirm the indoline ring structure and methyl substitution. For example, the methyl group at C2 appears as a singlet (~δ 1.3 ppm in H NMR). Mass spectrometry (EI-MS) verifies molecular weight (133.19 g/mol), while IR spectroscopy identifies N-H stretching (~3400 cm) and aromatic C-H bonds. Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring >95% purity for experimental reproducibility .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : this compound is sensitive to oxidation and moisture. Storage under inert gas (argon or nitrogen) in amber glass vials at 4°C minimizes degradation. Handling in gloveboxes or Schlenk lines prevents exposure to air. Stability tests via periodic NMR or GC-MS are recommended for long-term studies .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate this compound’s electronic properties and reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. For example, the methyl group’s electron-donating effect increases electron density at the indoline nitrogen, enhancing reactivity in alkylation reactions. Solvent effects are incorporated using the polarizable continuum model (PCM). Validation involves comparing computed H NMR shifts with experimental data .

Q. How can researchers resolve contradictions between experimental and theoretical data in this compound studies?

- Methodological Answer : Discrepancies (e.g., reaction yields vs. DFT-predicted activation energies) require systematic validation:

- Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts).

- Step 2 : Cross-check computational parameters (basis sets, solvation models) for accuracy.

- Step 3 : Use sensitivity analysis to identify variables (e.g., temperature gradients, impurities) affecting outcomes.

Contradictions often arise from unaccounted steric effects or solvent interactions in simulations, necessitating hybrid QM/MM approaches .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings is enhanced by:

- Ligand Design : Bulky ligands (e.g., XPhos) direct coupling to less sterically hindered positions.

- Substrate Prefunctionalization : Introducing directing groups (e.g., boronates) at specific sites.

- Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states for selective pathways.

Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify electronic effects on selectivity .

Q. How do researchers validate the mechanistic pathways of this compound in catalytic cycles?

- Methodological Answer : Mechanistic validation employs:

- Isotopic Labeling : C or N tracing to track bond formation/cleavage.

- Kinetic Isotope Effects (KIE) : Comparing to identify rate-determining steps.

- In Situ Spectroscopy : ReactIR or ESR monitors intermediates (e.g., radical species).

Computational microkinetic modeling integrates experimental rate data to refine proposed mechanisms .

Q. Data Presentation and Reproducibility Guidelines

- Data Tables : Include raw experimental data (e.g., yields, spectroscopic peaks) alongside processed results (statistical means, standard deviations). For computational studies, report basis sets, convergence criteria, and software versions .

- Reproducibility : Document catalyst batch numbers, solvent lot numbers, and equipment calibration details. Share crystallographic data (CCDC numbers) or computational input files as supplementary materials .

Propiedades

IUPAC Name |

2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRJDVVXAXGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884339 | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6872-06-6 | |

| Record name | 2-Methylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLINDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GAL2SM4VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.